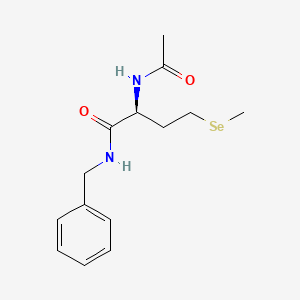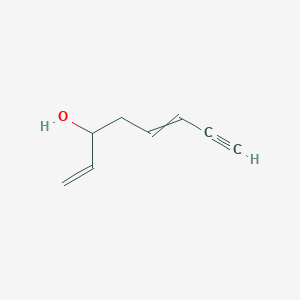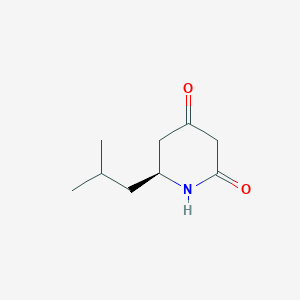
3,4-Diethoxy-2-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C₁₁H₁₃FO₃ It is a derivative of benzaldehyde, where the benzene ring is substituted with two ethoxy groups at positions 3 and 4, and a fluorine atom at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxy-2-fluorobenzaldehyde typically involves the fluorination of a suitable precursor, such as 3,4-diethoxybenzaldehyde. One common method is the halogen-exchange reaction, where 3,4-diethoxybenzaldehyde is treated with a fluorinating agent like hydrogen fluoride or a fluorine-containing compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants to achieve efficient fluorination .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Diethoxy-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 3,4-Diethoxy-2-fluorobenzoic acid.
Reduction: 3,4-Diethoxy-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Diethoxy-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Diethoxy-2-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The fluorine atom can influence the compound’s reactivity and interaction with enzymes and other proteins. The ethoxy groups can affect the compound’s solubility and overall chemical behavior .
Comparación Con Compuestos Similares
3,4-Diethoxybenzaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluorobenzaldehyde: Lacks the ethoxy groups, affecting its solubility and reactivity.
3,4-Difluorobenzaldehyde: Contains an additional fluorine atom, which can further influence its chemical properties.
Uniqueness: 3,4-Diethoxy-2-fluorobenzaldehyde is unique due to the combination of ethoxy groups and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
701263-96-9 |
|---|---|
Fórmula molecular |
C11H13FO3 |
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
3,4-diethoxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H13FO3/c1-3-14-9-6-5-8(7-13)10(12)11(9)15-4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
UNPXDYUOEGPRSE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)C=O)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)

![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)

![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)

![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)

![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
